molecular formula C8H8BrN3S B172518 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide CAS No. 147311-08-8

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide

Cat. No.: B172518
CAS No.: 147311-08-8
M. Wt: 258.14 g/mol
InChI Key: UMYPBNJDNPUSRE-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is a compound that features a thiazole ring substituted with a pyridine moiety at the 4-position and an amine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide typically involves the Hantzsch thiazole synthesis. This method includes the condensation of a β-keto ester with a thiourea derivative in the presence of a brominating agent. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The thiazole ring and pyridine moiety play crucial roles in these interactions, often forming hydrogen bonds or π-π stacking interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S.BrH/c9-8-11-7(5-12-8)6-2-1-3-10-4-6;/h1-5H,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYPBNJDNPUSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590824
Record name 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147311-08-8
Record name 4-(Pyridin-3-yl)-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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